6-Methylfuro[2,3-d]pyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-3H-furo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-4-2-5-6(10)8-3-9-7(5)11-4/h2-3H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLVWLCPAUTMCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)N=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 6 Methylfuro 2,3 D Pyrimidin 4 3h One Analogues
Electrophilic and Nucleophilic Substitution Reactions on the Furo[2,3-d]pyrimidine (B11772683) Core
The furo[2,3-d]pyrimidine nucleus possesses distinct sites for both electrophilic and nucleophilic attack. The furan (B31954) ring is generally susceptible to electrophilic substitution, while the pyrimidine (B1678525) ring, particularly when substituted with electron-withdrawing groups, is prone to nucleophilic substitution.
Research on related fused pyrimidine systems, such as thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, has shown that the C4 position of the pyrimidine ring is highly susceptible to nucleophilic substitution, especially when it bears a suitable leaving group like a chlorine atom. researchgate.netnih.gov For instance, 4-chloro-furo[2,3-d]pyrimidine derivatives readily undergo amination when treated with various aliphatic and aromatic amines in solvents like ethanol (B145695) or isopropanol (B130326) to yield the corresponding 4-amino-furo[2,3-d]pyrimidines. psu.edu The reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with a range of nucleophiles, including dimethylamine, sodium phenoxide, and sodium thiophenoxide, results in the formation of the expected substitution products. rsc.org The use of water as a solvent under acidic conditions has also been shown to be effective for the amination of 4-chloropyrrolopyrimidines, offering a more environmentally friendly approach. nih.gov
While there is extensive literature on nucleophilic substitution at the C4 position, information regarding electrophilic substitution on the furan moiety of the furo[2,3-d]pyrimidine core is less documented. However, the synthesis of 5-acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one from a furan derivative suggests that the furan ring can be functionalized, which is a key step for introducing further substitutions. nih.gov The electron-withdrawing nature of the pyrimidine ring is expected to deactivate the furan ring towards electrophilic attack compared to furan itself.
Table 1: Nucleophilic Substitution Reactions on 4-Halofuro[2,3-d]pyrimidine Analogues This is an interactive data table. You can sort and filter the data as needed.
| Substrate | Nucleophile | Product | Reference |
|---|---|---|---|
| 4-chloro-5,6-disubstituted furo[2,3-d]pyrimidine | Aliphatic and Aromatic Amines | 4-amino-5,6-disubstituted furo[2,3-d]pyrimidine | psu.edu |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline Derivatives | 4-anilino-7H-pyrrolo[2,3-d]pyrimidine | nih.gov |
| 4-chlorothienopyrimidines | Amino Acids | 4-(amino acid substituted)thienopyrimidines | researchgate.net |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | rsc.org |
Cycloaddition Reactions and Their Regioselectivity
Cycloaddition reactions are powerful tools for the construction of complex molecular architectures. wikipedia.orgorganic-chemistry.org In the context of furo[2,3-d]pyrimidines, these reactions can be utilized to build upon the existing heterocyclic core.
A notable example involves the base-promoted tandem annulation reaction of functionalized furo[2,3-d]pyrimidine-2,4-diones with activated cyclic 1,3-dipolarophiles. This reaction is believed to proceed through a sequential ring-opening of the furan ring, followed by a formal [3+2] cycloaddition. rsc.org Similarly, a versatile route for the synthesis of fused heterocycles, including furo-pyrrolo-pyrido pyrimidine derivatives, has been described using 1,3-dipolar cycloaddition reactions. researchgate.netmdpi.com
Intramolecular Diels-Alder reactions have been studied with pyrimidines carrying an ω-alkyne side-chain, leading to the formation of fused pyridines. wur.nl Although this has not been specifically demonstrated on the furo[2,3-d]pyrimidine system, it suggests a potential pathway for further annulation. The regioselectivity of these cycloaddition reactions is governed by the electronic properties of both the furo[2,3-d]pyrimidine core and the reacting partner. The electron-deficient pyrimidine ring can act as a diene in inverse electron demand Diels-Alder reactions. wur.nlresearchgate.net
Ring-Opening and Rearrangement Pathways
The furo[2,3-d]pyrimidine ring system can undergo ring-opening and rearrangement reactions under specific conditions, providing pathways to novel heterocyclic structures.
A thermally initiated transformation of substituted 2-aryl-4,6,8-trioxo-5,7-diazaspiro[2.5]octanes in DMSO at 100 °C has been shown to stereoselectively produce furo[2,3-d]pyrimidines in good yields. rsc.org This reaction represents a novel rearrangement of functionalized cyclopropanes leading to the medicinally relevant furo[2,3-d]pyrimidine framework.
In a different study, the furyl ring of furo[2,3-d]pyrimidine-2,4-diones was found to undergo ring-opening in a basic medium. rsc.org This ring-opening is a key step in a tandem reaction that ultimately leads to complex dispiro-fused tricyclic compounds. rsc.org The propensity of the furan ring to undergo such transformations highlights its reactivity, which can be exploited for the synthesis of diverse chemical entities. The pyrimidine ring itself can also be susceptible to ring-opening, particularly under enzymatic catalysis in biological systems, as observed in the degradation of pyrimidine bases. umich.edu
Stability and Degradation Pathways Under Various Chemical Conditions
The stability of the furo[2,3-d]pyrimidine nucleus is a crucial factor, particularly for its applications in medicinal chemistry. The furan ring is known to be sensitive to harsh reaction conditions, which can limit synthetic strategies. umich.edu
Studies on pyrimidin-2-one nucleosides have shown that while they are generally acid-stable, related compounds like tetrahydrouridine (B1681287) are prone to acid-catalyzed degradation, leading to inactive ribopyranoside forms. nih.gov This suggests that the pyrimidine portion of the furo[2,3-d]pyrimidine system might exhibit some instability under acidic conditions, potentially through hydrolysis of the amide-like bond. However, the fusion with the furan ring could influence this stability. The development of efficient synthetic methods for furo[2,3-d]pyrimidinone derivatives under mild conditions is desirable to avoid potential degradation. umich.edu While specific studies on the degradation pathways of 6-Methylfuro[2,3-d]pyrimidin-4(3H)-one under various chemical conditions (e.g., acidic, basic, oxidative) are not extensively detailed in the reviewed literature, the known reactivity of the individual furan and pyrimidine rings suggests potential vulnerabilities. For instance, strong acidic conditions could lead to furan ring opening, while strong basic conditions might affect the pyrimidinone ring.
Advanced Spectroscopic and Structural Elucidation of 6 Methylfuro 2,3 D Pyrimidin 4 3h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy serves as the cornerstone for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information regarding the number and type of protons and carbons in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of a 6-Methylfuro[2,3-d]pyrimidin-4(3H)-one derivative typically displays characteristic signals for the methyl group, aromatic/heterocyclic protons, and any substituents. For example, in a series of novel furo[2,3-d]pyrimidine (B11772683) based chalcones, the methyl group (–CH₃) protons at the C-6 position resonate as a singlet around δ 2.64 ppm. nih.gov The pyrimidine (B1678525) proton (H-2) often appears as a singlet further downfield, for instance at δ 8.12-8.28 ppm. nih.gov The N-H proton of the pyrimidine ring is also a key feature, often observed as a broad singlet at high chemical shifts (e.g., δ 12.88 ppm) which is exchangeable with D₂O. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. For derivatives of 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine, the carbonyl carbon (C-4) signal is typically found in the range of δ 157-159 ppm. nih.gov The methyl carbon (C-CH₃) at the C-6 position appears significantly upfield, around δ 14.4 ppm. nih.gov The other carbons of the fused ring system, such as C-2, C-5, C-6, C-7a, and C-3a, show distinct chemical shifts that are sensitive to substitution patterns. nih.govnih.gov For instance, in one derivative, the key carbons of the furo[2,3-d]pyrimidine core were assigned at δ 158.8 (C=O), 157.7 (C-7a), 150.1 (C-2), 148.4 (C-6), 118.8 (C-5), and 105.6 (C-3a). nih.gov
Below is a table summarizing typical chemical shifts for derivatives of the this compound core.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
| H-2 | 8.12 - 8.28 (s) | 150.1 - 150.6 | nih.govnih.gov |
| C-4 (C=O) | - | 157.3 - 158.8 | nih.govnih.gov |
| H-5 (furan proton) | 7.4 (s) | 116.6 - 118.8 | nih.govnih.gov |
| C-6 (substituted C) | - | 146.9 - 148.4 | nih.govnih.gov |
| 6-CH₃ | 2.63 - 2.64 (s) | ~14.4 | nih.gov |
| C-7a | - | 157.7 - 158.5 | nih.govnih.gov |
| C-3a | - | ~106.0 | nih.govnih.gov |
| N-H | 12.88 (s, br) | - | nih.gov |
Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the molecule.
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu In a this compound derivative with substituents, COSY would reveal correlations between adjacent protons on an aromatic ring or within an alkyl chain attached to the core structure. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J C-H coupling). youtube.com This technique is invaluable for assigning carbon signals by linking them to their known proton counterparts. For example, it would show a clear cross-peak between the methyl proton signal (~2.64 ppm) and the methyl carbon signal (~14.4 ppm). nih.govyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²J C-H and ³J C-H). youtube.com This is particularly powerful for piecing together the molecular skeleton. For the furo[2,3-d]pyrimidine core, HMBC would show correlations from the methyl protons to the C-6 and C-5 carbons, and from the H-2 proton to the C-4 and C-7a carbons, thereby confirming the fused ring structure. youtube.com
While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) offers insights into the structure and behavior of molecules in the solid phase. This is particularly important for pharmaceutical compounds, where different solid forms (polymorphs) or amorphous states can have different physical properties. Although specific ssNMR studies on this compound derivatives are not widely reported in the literature, the technique is a powerful tool for characterizing crystalline and amorphous forms, identifying different polymorphs, and studying molecular packing in the solid state.
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds.
IR spectroscopy is highly effective for identifying the functional groups present in a molecule. The spectrum of a this compound derivative shows characteristic absorption bands. physchemres.org The N-H stretching vibration of the pyrimidine ring typically appears as a band in the region of 3300-3400 cm⁻¹. nih.govimtm.cz The carbonyl group (C=O) at the C-4 position gives rise to a strong, sharp absorption band between 1670 and 1720 cm⁻¹. nih.govimtm.cz Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is found just below 3000 cm⁻¹. nih.gov The C=C and C=N double bonds within the fused ring system contribute to absorptions in the 1500-1600 cm⁻¹ fingerprint region. imtm.cz
The table below lists key IR absorption bands for furo[2,3-d]pyrimidine derivatives.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H (Amide) | Stretching | 3300 - 3400 | nih.govimtm.cz |
| C-H (Aromatic/Furan) | Stretching | 3050 - 3150 | nih.gov |
| C-H (Methyl) | Stretching | 2940 - 2980 | nih.gov |
| C=O (Amide) | Stretching | 1670 - 1720 | nih.govimtm.cz |
| C=C / C=N | Stretching | 1500 - 1600 | imtm.cz |
Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorbance is strong for polar bonds like C=O, Raman scattering is often more intense for non-polar, symmetric bonds. For pyrimidine derivatives, Raman spectra can provide clear signals for the aromatic ring vibrations. researchgate.netjocpr.com Characteristic bands for C=O groups are also observed, typically in the 1600-1700 cm⁻¹ range. researchgate.netjocpr.com The symmetric stretching of the methyl group C-H bonds would also be visible. nih.gov The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecular structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a precise molecular formula, a critical first step in structural elucidation. This technique is routinely applied to newly synthesized this compound derivatives to confirm their identity.
For instance, in the characterization of a series of novel furo[2,3-d]pyrimidine based chalcones, mass spectrometry confirmed the molecular weights of the synthesized compounds. nih.gov Similarly, various furo[2,3-d]pyrimidine derivatives linked to 1,3,4-thiadiazole (B1197879) moieties have had their structures confirmed by mass spectrometry, with the observed molecular ion peaks corresponding to their calculated molecular weights. nih.gov In a study of pyrazolo[3,4-d]pyrimidine derivatives, HRMS (ESI-TOF) was used to confirm the exact mass, with the found m/z value of 212.0701 for C₈H₁₁ClN₅ [M+H]⁺ closely matching the calculated value of 212.0697. mdpi.com
Beyond exact mass determination, mass spectrometry provides crucial information about the molecule's structure through analysis of its fragmentation patterns. sapub.org The electron impact (EI) ionization method, for example, can cause the molecular ion to break apart into smaller, characteristic fragment ions. iosrjournals.orgresearchgate.net The fragmentation pathways can be complex, often involving rearrangements and the loss of stable neutral molecules or radicals. iosrjournals.org For pyrimidine derivatives, fragmentation can be initiated by cleavage of side chains, followed by the decomposition of the heterocyclic rings. sapub.org In trimethylsilyl (B98337) (TMS) derivatives of related heterocyclic systems, a common fragmentation mechanism involves an alpha cleavage reaction. nist.gov The analysis of these patterns helps chemists piece together the molecular structure, corroborating data from other spectroscopic methods like NMR.
Below is a table summarizing mass spectrometry data for several derivatives based on the furo[2,3-d]pyrimidine scaffold.
| Compound Name | Molecular Formula | Calculated MW | Observed m/z [M]⁺ | Reference |
|---|---|---|---|---|
| Ethyl 4-(3-chlorophenyl)-5-((1-(6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidin-5-yl)ethylidene)hydrazineylidene)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate | C₂₀H₁₇ClN₆O₄S | 472.07 | 472 | nih.gov |
| Ethyl 5-((1-(6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidin-5-yl)ethylidene)hydrazineylidene)-4-(m-tolyl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate | C₂₁H₂₀N₆O₄S | 452.13 | 452 | nih.gov |
| 5-(1-((5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl)hydrazono)ethyl)-6-methylfuro[2,3-d]pyrimidin-4(3H)-one | C₁₉H₁₅ClN₆O₃S | 442.06 | 442 | nih.gov |
| 5-(3-(4-Fluorophenyl)acryloyl)-6-methylfuro[2,3-d]pyrimidin-4(3H)-one | C₁₆H₁₁FN₂O₃ | 298 | 298 | nih.gov |
| 6-Methyl-5-(3-(4-nitrophenyl)acryloyl)furo[2,3-d]pyrimidin-4(3H)-one | C₁₆H₁₁N₃O₅ | 325 | 325 | nih.gov |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
While NMR and mass spectrometry define the constitution of a molecule, X-ray crystallography provides the definitive, unambiguous determination of its three-dimensional structure in the solid state. This technique is the gold standard for establishing the absolute stereochemistry of chiral centers and observing the precise arrangement of molecules within a crystal lattice (crystal packing).
For complex heterocyclic systems like furo[2,3-d]pyrimidine derivatives, single-crystal X-ray diffraction analysis can confirm the connectivity of atoms and reveal subtle structural features such as bond lengths, bond angles, and torsional angles. researchgate.net The analysis of a novel hydrazone containing a thieno[2,3-d]pyrimidine (B153573) core, for example, allowed for the complete determination of its crystal structure. mdpi.com Similarly, the structure of 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one was elucidated, showing a planar thienopyrimidine ring system. nih.gov
Furthermore, the data reveals how molecules interact with each other in the crystal. These intermolecular interactions, such as hydrogen bonds and π-π stacking, are crucial for understanding the physical properties of the compound, including melting point and solubility. nih.gov In the crystal structure of 2-Isopropyl-6-methylpyrimidin-4(3H)-one, molecules are linked into dimers via pairs of intermolecular N—H···O hydrogen bonds. researchgate.net This detailed structural information is invaluable for fields like drug design, where understanding the precise shape of a molecule and its potential interactions is paramount.
The table below presents representative crystallographic data for related thieno[2,3-d]pyrimidine structures, illustrating the type of information obtained from an X-ray diffraction experiment.
| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Dimensions | Reference |
|---|---|---|---|---|---|
| N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo iosrjournals.orgnih.govthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide | C₂₂H₁₆N₄O₄S | Triclinic | P-1 | a = 8.16 Å, b = 10.15 Å, c = 12.39 Å α = 81.33°, β = 89.28°, γ = 72.86° | mdpi.com |
| 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one | C₉H₁₀N₂OS | Monoclinic | P2₁/c | a = 8.03 Å, b = 10.71 Å, c = 10.91 Å β = 97.33° | nih.gov |
Elemental Composition Analysis
Elemental analysis is a fundamental technique used to determine the mass percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements within a compound. It serves as a crucial check for purity and provides experimental evidence to support the proposed molecular formula derived from mass spectrometry.
The procedure involves combusting a small, precisely weighed sample of the compound, and the resulting combustion products (e.g., CO₂, H₂O, N₂) are quantitatively measured. The experimental percentages of C, H, and N are then compared to the theoretical values calculated from the proposed molecular formula. A close agreement, typically within ±0.4%, provides strong evidence for the compound's identity and purity.
This analysis is routinely reported in the synthesis of new this compound derivatives. For example, studies on furo[2,3-d]pyrimidine-based chalcones nih.gov and various other derivatives have consistently shown that the found elemental composition values align closely with the calculated values, thereby confirming the successful synthesis of the target molecules. nih.govmdpi.com
The following table showcases data from the elemental analysis of several furo[2,3-d]pyrimidine derivatives.
| Compound Name | Molecular Formula | Analysis | %C | %H | %N | Reference |
|---|---|---|---|---|---|---|
| Ethyl 4-(3-chlorophenyl)-5-((1-(6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidin-5-yl)ethylidene)hydrazineylidene)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate | C₂₀H₁₇ClN₆O₄S | Calcd. | 50.80 | 3.62 | 17.77 | nih.gov |
| Found | 51.04 | 3.76 | 18.02 | |||
| Ethyl 5-((1-(6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidin-5-yl)ethylidene)hydrazineylidene)-4-(m-tolyl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate | C₂₁H₂₀N₆O₄S | Calcd. | 55.74 | 4.46 | 18.57 | nih.gov |
| Found | 55.91 | 4.53 | 18.72 | |||
| 5-(1-((5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl)hydrazono)ethyl)-6-methylfuro[2,3-d]pyrimidin-4(3H)-one | C₁₉H₁₅ClN₆O₃S | Calcd. | 51.53 | 3.41 | 18.98 | nih.gov |
| Found | 51.82 | 3.67 | 19.12 | |||
| 5-(3-(4-Fluorophenyl)acryloyl)-6-methylfuro[2,3-d]pyrimidin-4(3H)-one | C₁₆H₁₁FN₂O₃ | Calcd. | 64.43 | 3.72 | 9.39 | nih.gov |
| Found | 64.23 | 3.82 | 9.51 | |||
| 6-Methyl-5-(3-(4-nitrophenyl)acryloyl)furo[2,3-d]pyrimidin-4(3H)-one | C₁₆H₁₁N₃O₅ | Calcd. | 59.08 | 3.41 | 12.92 | nih.gov |
| Found | 59.34 | 3.64 | 12.84 |
Mechanistic Biological Activity Research of Furo 2,3 D Pyrimidin 4 3h One Analogues: in Vitro Perspectives and Target Identification
Investigation of Enzyme Inhibition Mechanisms in Vitro
The furo[2,3-d]pyrimidine (B11772683) core has been a fertile ground for the development of potent enzyme inhibitors. In vitro assays have been crucial in elucidating the specific molecular targets and mechanisms of action for various analogues, revealing their potential in targeting key enzymes involved in cancer and viral diseases.
Kinase Inhibition Profiles (e.g., FLT3, VEGFR-2, EGFR, ROCK)
Furo[2,3-d]pyrimidine derivatives have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer. researchgate.net
FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is a key target in acute myeloid leukemia (AML). imtm.czresearchgate.net A novel series of furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivatives has been identified as potent FLT3-ITD inhibitors. imtm.cznih.gov Compound 49 from this series showed significant inhibition of FLT3 in a cellular context with an IC50 value of 174 nM, comparable to the standard drug sorafenib (B1663141) (IC50 of 183 nM). imtm.cz This compound was effective in suppressing FLT3 phosphorylation and downstream signaling molecules like STAT5 and ERK1/2. imtm.cznih.gov
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.govnih.gov Several novel furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine-based derivatives have been synthesized and shown to be potent VEGFR-2 inhibitors. nih.govnih.gov Specifically, furo[2,3-d]pyrimidine derivatives incorporating a substituted biarylurea motif demonstrated potent, dose-related inhibition of the VEGFR-2 kinase enzyme, with IC50 values in the nanomolar range. nih.govresearchgate.net
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical tyrosine kinase involved in cancer development. nih.gov A series of 4-anilino-furo[2,3-d]pyrimidine derivatives were designed as dual inhibitors of EGFR and HER2. nih.gov Modifications at the 5-position of the furo[2,3-d]pyrimidine ring significantly influenced their inhibitory activity. nih.gov Additionally, coumarin–furo[2,3-d]pyrimidone hybrid molecules have been developed, with compound 10a showing excellent inhibition of EGFR enzymatic activity with an IC50 of 1.53 µM. rsc.org
ROCK Inhibition: Rho-associated coiled-coil containing protein kinases (ROCK) are involved in regulating cell shape and motility. A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, structurally related to the furo[2,3-d]pyrimidine scaffold, were identified as a new class of potent ROCK inhibitors. The most potent compound, 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (8k) , exhibited IC50 values of 0.004 µM and 0.001 µM against ROCK I and ROCK II, respectively.
Table 1: In Vitro Kinase Inhibition by Furo[2,3-d]pyrimidine Analogues
| Compound/Derivative Class | Target Kinase | IC50 Value |
|---|---|---|
| Furo[2,3-d]pyrimidin-thiadiazole (49 ) | FLT3 | 174 nM imtm.cz |
| Furo[2,3-d]pyrimidine (15b ) | VEGFR-2 | 99.5% inhibition at 10 μM nih.gov |
| Furo[2,3-d]pyrimidine (16c ) | VEGFR-2 | Potent nanomolar inhibition nih.gov |
| Furo[2,3-d]pyrimidine (16e ) | VEGFR-2 | Potent nanomolar inhibition nih.gov |
| Coumarin–furo[2,3-d]pyrimidone (10a ) | EGFR | 1.53 µM rsc.org |
| Thieno[2,3-d]pyrimidinone (8k ) | ROCK I | 0.004 µM |
Inhibition of Viral Proteases (e.g., SARS-CoV-2 MPro, PLPro)
The main protease (Mpro) and papain-like protease (PLpro) are essential cysteine proteases for the replication of SARS-CoV-2, making them prime targets for antiviral drug development. mdpi.commdpi.com While various heterocyclic scaffolds are being investigated, extensive literature searches did not yield specific studies on 6-Methylfuro[2,3-d]pyrimidin-4(3H)-one or its direct analogues as inhibitors of SARS-CoV-2 Mpro or PLpro. Research has focused on other pyrimidine (B1678525) derivatives, such as pyrido[2,3-d]pyrimidines for Mpro inhibition and mercapto-pyrimidines for PLpro inhibition, but direct evidence for the furo[2,3-d]pyrimidine core is currently lacking in the available scientific literature. researchgate.netfigshare.comrsc.org
Inhibition of Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS)
DHFR and TS are crucial enzymes in the folate pathway, which is essential for the synthesis of nucleotides and, consequently, DNA replication and cell division. rsc.org Dual inhibition of these enzymes is an attractive strategy for cancer chemotherapy. Classical antifolate analogues featuring the furo[2,3-d]pyrimidine ring system have been synthesized and evaluated as potential dual inhibitors of TS and DHFR.
One study detailed the synthesis of N-[4-[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid (1) and its N-methyl analogue (2) . These compounds were tested against DHFR from various sources, showing moderate to good inhibitory activity with IC50 values in the 10⁻⁶ to 10⁻⁸ M range. The N-methyl analogue 2 was found to be approximately twice as potent as compound 1 . However, these classical analogues were found to be inactive against TS.
In a related class of compounds, thieno[2,3-d]pyrimidine (B153573) derivatives have shown significant promise as dual inhibitors. N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid (4) was identified as a potent dual inhibitor of human TS (IC50 = 40 nM) and human DHFR (IC50 = 20 nM). rsc.org This highlights the potential of the fused 6-5 ring system as a scaffold for developing potent dual inhibitors.
Table 2: In Vitro DHFR and TS Inhibition by Furo[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine Analogues
| Compound/Derivative | Target Enzyme | Source | IC50 Value |
|---|---|---|---|
| Classical Furo[2,3-d]pyrimidine Analogue 1 | DHFR | Rat Liver, Human, P. carinii, T. gondii | 10⁻⁶ - 10⁻⁸ M |
| Classical Furo[2,3-d]pyrimidine Analogue 2 | DHFR | Rat Liver, Human, P. carinii, T. gondii | 10⁻⁶ - 10⁻⁸ M (approx. 2x more potent than 1 ) |
| Classical Thieno[2,3-d]pyrimidine Analogue 4 | Human TS | Human | 40 nM rsc.org |
| Classical Thieno[2,3-d]pyrimidine Analogue 4 | Human DHFR | Human | 20 nM rsc.org |
| Nonclassical Thieno[2,3-d]pyrimidine Analogue 7 | Human TS | Human | 0.11 µM rsc.org |
In Vitro Cellular Mechanism of Action Studies
Beyond direct enzyme inhibition, understanding the cellular consequences of treatment with furo[2,3-d]pyrimidin-4(3H)-one analogues is critical. In vitro studies on cell lines have shed light on their ability to modulate fundamental cellular processes like microtubule dynamics and programmed cell death.
Microtubule Dynamics Modulation
Microtubules are essential components of the cytoskeleton involved in cell division, structure, and transport. nih.gov Agents that target microtubule dynamics are among the most effective anticancer drugs. nih.gov A series of 4-substituted 5-methyl-furo[2,3-d]pyrimidines have been identified as potent microtubule targeting agents.
These compounds induce microtubule depolymerization, disrupting the mitotic spindle and leading to cell cycle arrest and death. nih.govmdpi.com Research has shown that compounds 3 , 4 , and 9 in this series are potent microtubule depolymerizers. nih.gov Several of these compounds also inhibit tubulin assembly with IC50 values comparable to the well-known microtubule destabilizer Combretastatin A-4 (CA-4). nih.govmdpi.com Notably, these furo[2,3-d]pyrimidine derivatives were effective against cancer cells that have developed resistance to other microtubule agents like paclitaxel, demonstrating their potential to overcome common drug resistance mechanisms. nih.gov
Table 3: In Vitro Microtubule Depolymerization and Tubulin Assembly Inhibition by 5-Methyl-furo[2,3-d]pyrimidine Derivatives
| Compound | Activity | IC50 / EC50 Value |
|---|---|---|
| 3 | Microtubule Depolymerization (A-10 cells) | EC50 < 20 nM nih.gov |
| 4 | Tubulin Assembly Inhibition | IC50 = 1.6 µM nih.gov |
| 6 | Tubulin Assembly Inhibition | IC50 = 2.1 µM nih.gov |
| 7 | Tubulin Assembly Inhibition | IC50 = 2.2 µM nih.gov |
| 9 | Tubulin Assembly Inhibition | IC50 = 1.6 µM nih.gov |
| Combretastatin A-4 (CA-4) (Reference) | Tubulin Assembly Inhibition | IC50 = 1.3 µM nih.gov |
Apoptosis Induction Pathways in Cell Lines
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents exert their effect by inducing apoptosis. Furo[2,3-d]pyrimidine derivatives have been shown to trigger this process in various cancer cell lines.
Studies on furo[2,3-d]pyrimidine–1,3,4‐oxadiazole hybrids revealed that these compounds can induce apoptosis. mdpi.com For instance, compound 8f from this series was shown to induce apoptosis through the activation of caspases 3/7. mdpi.com This activation is a key step in the execution phase of apoptosis. The apoptotic effect was further characterized by cell cycle arrest, with the specific phase of arrest (S or G2/M phase) depending on the cell line. mdpi.com Similarly, novel pyrido[2,3-d]pyrimidine (B1209978) derivatives, a related class of compounds, have also been shown to significantly activate apoptosis in MCF-7 breast cancer cells, leading to a 58-fold increase in apoptotic cells compared to controls and causing cell cycle arrest at the G1 phase. These findings suggest that a common mechanism of action for these fused pyrimidine scaffolds is the induction of programmed cell death, a hallmark of effective anticancer agents. researchgate.net
Table of Compounds
| Compound Name/Identifier | Chemical Scaffold |
|---|---|
| This compound | Furo[2,3-d]pyrimidine |
| Compound 49 | Furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivative |
| Sorafenib | Bi-aryl urea |
| Compound 15b | Furo[2,3-d]pyrimidine derivative |
| Compound 16c | Furo[2,3-d]pyrimidine derivative |
| Compound 16e | Furo[2,3-d]pyrimidine derivative |
| Compound 10a | Coumarin–furo[2,3-d]pyrimidone hybrid |
| Compound 8k | Thieno[2,3-d]pyrimidin-4(3H)-one derivative |
| N-[4-[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid (1) | Furo[2,3-d]pyrimidine derivative |
| N-methyl analogue of compound 1 (2) | Furo[2,3-d]pyrimidine derivative |
| N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid (4) | Thieno[2,3-d]pyrimidine derivative |
| Nonclassical Analogue 7 | Thieno[2,3-d]pyrimidine derivative |
| Compound 3 | 4-Substituted 5-methyl-furo[2,3-d]pyrimidine |
| Compound 4 | 4-Substituted 5-methyl-furo[2,3-d]pyrimidine |
| Compound 6 | 4-Substituted 5-methyl-furo[2,3-d]pyrimidine |
| Compound 7 | 4-Substituted 5-methyl-furo[2,3-d]pyrimidine |
| Compound 9 | 4-Substituted 5-methyl-furo[2,3-d]pyrimidine |
| Combretastatin A-4 (CA-4) | Stilbenoid |
| Paclitaxel | Taxane |
Cell Cycle Perturbation Analysis
Research into the in vitro effects of furo[2,3-d]pyrimidin-4(3H)-one analogues has demonstrated their potential to interfere with the normal progression of the cell cycle in cancer cells. The cell cycle is a series of events that takes place in a cell as it grows and divides. Cancer is often characterized by uncontrolled cell division, making the cell cycle a key target for anticancer therapies.
Studies on certain chalcone-based derivatives of the furo[2,3-d]pyrimidine scaffold have shown that these compounds can induce cell cycle arrest, particularly in the G2/M phase. For instance, in studies involving the MCF-7 breast cancer cell line, treatment with specific halogen-bearing furo[2,3-d]pyrimidine-based chalcones led to an accumulation of cells in the G2/M phase of the cell cycle. This suggests that these compounds may inhibit cell proliferation by preventing the cells from entering mitosis. Additionally, a decrease in the percentage of cells in the S phase was observed, further indicating a disruption of DNA synthesis and replication. Some analogues also showed an increase in the G1 phase population, suggesting a multi-faceted impact on cell cycle progression. These findings highlight that the inhibition of cancer cell proliferation by these analogues may be significantly associated with their ability to arrest the cell cycle at critical checkpoints.
| Compound Analogue | Cancer Cell Line | Observed Effect on Cell Cycle |
| Halogen-bearing furo[2,3-d]pyrimidine chalcone (B49325) 5d | MCF-7 | Arrest in G2/M phase, decrease in S phase |
| Halogen-bearing furo[2,3-d]pyrimidine chalcone 5e | MCF-7 | Arrest in G2/M phase, decrease in S phase, increase in G1 phase |
Identification of Specific Biological Targets and Binding Sites
The furo[2,3-d]pyrimidine core structure is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets, particularly protein kinases. Kinases are enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.
Several studies have identified specific protein kinases as targets for furo[2,3-d]pyrimidine analogues. For example, certain derivatives have been investigated as inhibitors of receptor tyrosine kinases (RTKs) like FMS-like tyrosine kinase 3 (FLT3). Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an attractive therapeutic target. Molecular docking studies have suggested that furo[2,3-d]pyrimidine derivatives can bind to the active site of FLT3. The nitrogen atom (N1) of the furo[2,3-d]pyrimidine ring is proposed to form a key hydrogen bond with the backbone nitrogen of cysteine 694 in the hinge region of the kinase. Additionally, hydrophobic interactions with amino acid residues such as alanine (B10760859) 642 and leucine (B10760876) 818, as well as an interaction between a C-6 substituted phenyl group and leucine 616, contribute to the binding affinity.
Other research has explored the potential of related pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine structures to inhibit epidermal growth factor receptor (EGFR) kinase, another important target in cancer therapy.
| Compound Analogue Class | Potential Biological Target | Key Proposed Binding Interactions |
| Furo[2,3-d]pyrimidine-1,3,4-thiadiazole-urea derivatives | FMS-like tyrosine kinase 3 (FLT3) | Hydrogen bond with Cys694; Hydrophobic interactions with Ala642, Leu818, Leu616 |
Biochemical Pathway Modulation Analysis
The interaction of furo[2,3-d]pyrimidin-4(3H)-one analogues with their biological targets can lead to the modulation of various downstream biochemical pathways that are critical for cancer cell survival and proliferation.
In the context of FLT3 inhibition, furo[2,3-d]pyrimidine derivatives have been shown to suppress the phosphorylation of FLT3. This initial event is crucial as it prevents the activation of downstream signaling molecules. Key pathways affected include the STAT5 and ERK1/2 signaling cascades. By inhibiting the phosphorylation of these proteins, the compounds effectively block the transduction of signals that promote cell proliferation and survival in FLT3-mutated cancer cells.
Furthermore, the induction of apoptosis, or programmed cell death, is another significant consequence of pathway modulation by these compounds. The apoptotic pathway is a complex cascade of events involving the activation of caspases. Some furo[2,3-d]pyrimidine-based chalcones have been observed to induce apoptosis in cancer cells, which is a desirable outcome for an anticancer agent. This suggests that beyond cell cycle arrest, these compounds can actively trigger cell death mechanisms.
The ability of these analogues to modulate critical signaling pathways underscores their potential as anticancer agents. By targeting key nodes in cancer cell signaling networks, they can disrupt the processes that drive tumor growth and survival.
| Compound Analogue Class | Modulated Pathway | Downstream Effects |
| Furo[2,3-d]pyrimidine-1,3,4-thiadiazole-urea derivatives | FLT3 signaling | Suppression of STAT5 and ERK1/2 phosphorylation |
| Furo[2,3-d]pyrimidine-based chalcones | Apoptosis pathway | Induction of programmed cell death |
Structure Activity Relationship Sar Studies of 6 Methylfuro 2,3 D Pyrimidin 4 3h One Derivatives
Elucidation of Key Structural Features for Biological Activity
The biological activity of 6-Methylfuro[2,3-d]pyrimidin-4(3H)-one derivatives is fundamentally linked to the intrinsic properties of the fused heterocyclic ring system. The arrangement of nitrogen and oxygen atoms within the scaffold dictates its ability to form crucial interactions with biological targets.
Key structural features essential for activity include:
The Furo[2,3-d]pyrimidine (B11772683) Core: This bicyclic system provides a rigid framework that correctly orients substituent groups for interaction with target receptors or enzymes. The aromatic nature and planarity of the scaffold are significant for stacking interactions.
Pyrimidine (B1678525) Ring Moieties: The N-1 and N-3 atoms of the pyrimidine ring, along with the C-4 oxo group, are critical hydrogen bonding sites. The N-3 position often bears a proton that can act as a hydrogen bond donor, while the C-4 carbonyl oxygen and the N-1 nitrogen are potential hydrogen bond acceptors. These interactions are fundamental for anchoring the molecule within a binding pocket. semanticscholar.org
Substituent Positions: The C-2, C-5, and C-6 positions on the scaffold serve as key points for derivatization. Modifications at these sites are used to modulate potency, selectivity, and pharmacokinetic properties. For instance, in the related pyrrolo[2,3-d]pyrimidine series, the distance between the bicyclic scaffold and a side chain glutamate moiety was found to be a critical determinant of drug activity and transport selectivity. nih.govresearchgate.net Similarly, for furo[2,3-d]pyrimidines, the nature and position of substituents are paramount in defining the specific biological effect. nih.govnih.gov
**7.2. Positional and Substituent Effects on Efficacy and Selectivity
The strategic modification of substituents at various positions on the this compound core has a profound impact on biological activity. SAR studies have systematically explored these effects to enhance potency and target selectivity.
The furan (B31954) portion of the scaffold offers two primary sites for modification: C-5 and C-6.
At the C-5 position , the introduction of extended side chains has been a successful strategy for developing potent anticancer agents. One notable example is the synthesis of chalcone (B49325) derivatives, where a cinnamoyl group is attached to the C-5 position. nih.gov The general structure is (E)-5-(3-(substituted phenyl)acryloyl)-6-methylfuro[2,3-d]pyrimidin-4(3H)-one. SAR studies on these compounds revealed that the nature of the substituent on the terminal phenyl ring significantly influences cytotoxicity. For example, introducing halogen atoms, particularly in the B-ring of chalcones, has been found to significantly enhance cytotoxic effects compared to methyl or methoxy derivatives. tandfonline.com Derivatives with electron-withdrawing groups like 2,4-dichloro (compound 5h) or 4-fluoro (compound 5c) on the phenyl ring showed potent activity against breast cancer cell lines. nih.gov In another study, linking a 1,3,4-thiadiazole (B1197879) moiety via a hydrazineylidene)ethyl group at C-5 produced effective PI3K/AKT dual inhibitors. nih.gov
| Compound ID | C-5 Substituent | Terminal Phenyl Ring Substituent | Biological Activity |
| 5a | (E)-cinnamoyl | Unsubstituted | Anticancer |
| 5c | (E)-cinnamoyl | 4-Fluoro | Potent anti-breast cancer |
| 5h | (E)-cinnamoyl | 2,4-Dichloro | Potent anti-breast cancer |
| 5j | (E)-cinnamoyl | 3,4-Dimethoxy | Anticancer |
| 8c | -C(CH₃)=N-NH-(5-acetyl-3-(p-tolyl)-1,3,4-thiadiazole) | - | PI3K/AKT inhibitor |
The C-6 position is also critical for modulating activity. While the parent compound of this article is 6-methyl, variations at this site have been explored in related furo[2,3-d]pyrimidine series. For instance, in 2'-deoxynucleoside derivatives of furo[2,3-d]pyrimidin-2(3H)-one, the presence of long-chain alkyl or 4-alkylphenyl substituents at C-6 resulted in remarkable anti-VZV (varicella-zoster virus) potency and selectivity. nih.gov Replacing the phenyl ring with a rigid acetylene spacer to create long-chain 6-(alkyn-1-yl) derivatives maintained this anti-VZV activity, demonstrating that a long, lipophilic chain at C-6 is a key feature for this specific biological target. nih.gov
The N-3 position is frequently a site for substitution. In antiviral nucleoside analogues, attaching different sugar moieties like β-D-ribofuranosyl or 2-deoxy-β-D-erythro-pentofuranosyl at N-3 is a common strategy. nih.gov Interestingly, a simple 3-methyl substituted derivative, 3-methyl-6-(octyn-1-yl)furo[2,3-d]pyrimidin-2(3H)-one, which was initially prepared as a negative control, exhibited unexpected anti-HCMV (human cytomegalovirus) activity. nih.gov This finding underscores that even small alkyl substitutions at N-3 can confer significant biological activity, potentially by improving cell permeability or altering target interaction.
The C-4 position , which bears an oxo group in the parent compound, is another key site for modification. The carbonyl can be converted to other functional groups to probe interactions within a target's binding site. For example, a series of ethyl 4-alkylamino-2-arylamino-6-methyl-furo[2,3-d]pyrimidine-5-carboxylates were synthesized by first chlorinating the 4-oxo group and then reacting it with various amines. nih.gov This modification from a hydrogen bond accepting oxo group to a hydrogen bond donating amino group led to compounds with significant cytotoxicity against lung cancer cell lines. The nature of the alkylamino group at C-4 was shown to be important for potency. nih.gov
| Position | Modification | Resulting Compound Type | Effect on Biological Activity |
| N-3 | Methylation | 3-Methyl derivative | Conferred anti-HCMV activity nih.gov |
| N-3 | Glycosylation | 3-(β-D-ribofuranosyl) derivative | Antiviral activity nih.gov |
| C-4 | Oxo to Alkylamino | 4-Alkylamino derivative | Conferred cytotoxicity against lung cancer cells nih.gov |
The length, rigidity, and chemical nature of linkers connecting the furo[2,3-d]pyrimidine core to peripheral functional groups are critical determinants of biological activity. These linkers properly position the terminal groups to make optimal contact with the target protein.
In the case of the C-5 chalcone derivatives, the α,β-unsaturated carbonyl system (the acryloyl group) acts as a somewhat rigid linker, holding the terminal phenyl ring at a specific distance and orientation relative to the core scaffold. nih.gov
In related thieno[2,3-d]pyrimidine (B153573) and pyrrolo[2,3-d]pyrimidine antifolates, extensive SAR studies have demonstrated the importance of the linker connecting the C-6 position to a terminal L-glutamate or thiophene moiety. nih.govnih.gov Varying the length of the carbon bridge from two to eight atoms dramatically affected the mechanism of cellular uptake and enzyme inhibition. nih.gov A shorter bridge length was often associated with substantially increased antiproliferative activity, highlighting the critical role of the linker in optimizing the geometry for target engagement. nih.gov These findings strongly suggest that for this compound derivatives, the introduction of side chains at C-5 or C-6 via linkers of varying lengths and flexibility is a viable strategy for tuning biological activity.
Stereochemical Implications in Receptor Binding and Activity
Stereochemistry plays a vital role in the interaction between a drug molecule and its biological target, as enzymes and receptors are chiral environments. The three-dimensional arrangement of atoms can significantly influence binding affinity and, consequently, biological activity.
For furo[2,3-d]pyrimidine derivatives, stereochemical considerations become particularly important when chiral centers are introduced, most commonly through substituents. This is evident in the study of nucleoside analogues where a sugar moiety is attached at the N-3 position. nih.gov The stereochemistry of the sugar ring (e.g., β-D-ribofuranosyl vs. β-D-arabinofuranosyl) is critical. These different stereoisomers present their hydroxyl groups in different spatial orientations, which leads to distinct interactions with the active site of viral kinases, thereby affecting the compound's antiviral potency and selectivity. nih.gov
While many synthetic derivatives of the core this compound are achiral, the introduction of complex side chains or chiral substituents necessitates the evaluation of individual stereoisomers. X-ray crystallography studies of related inhibitors bound to their target enzymes, such as the structures of thieno[2,3-d]pyrimidine analogs bound to human GARFTase, provide invaluable insight into the specific 3D conformation required for optimal binding. nih.gov Such structural data reveals the precise stereochemical and conformational requirements for activity and is essential for the rational design of more potent and selective inhibitors.
Development of Pharmacophore Models from SAR Data
A pharmacophore is defined as the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. nih.gov Based on the extensive SAR data available for furo[2,3-d]pyrimidine derivatives, a general pharmacophore model can be proposed. This model serves as a 3D blueprint for designing new molecules with a higher probability of being active.
The development of such a model is typically ligand-based, derived from the structural features of a series of active compounds. qsar4u.com For this compound derivatives, a hypothetical pharmacophore model would likely include the following features:
Hydrogen Bond Acceptors (HBA): The C-4 carbonyl oxygen and the N-1 atom of the pyrimidine ring are key HBA features. The furan oxygen can also act as an HBA.
Hydrogen Bond Donor (HBD): The proton on the N-3 atom is a crucial HBD feature. In derivatives where the 4-oxo is replaced by a 4-amino group, this new group would also provide an HBD feature.
Aromatic/Hydrophobic Region: The planar, fused furo[2,3-d]pyrimidine ring system itself constitutes a core hydrophobic and aromatic feature, essential for van der Waals and π-stacking interactions.
Additional Hydrophobic/Functional Features: Specific regions extending from the C-5 and C-6 positions would be defined based on the most potent substituents. For example, SAR on C-5 chalcone derivatives would define a feature corresponding to a hydrophobic region with specific HBA/HBD points representing optimal phenyl ring substituents. nih.gov Similarly, SAR on C-6 alkynyl derivatives would define a long, hydrophobic vector extending from that position. nih.gov
By mapping these features in 3D space, a pharmacophore model can be used to screen virtual compound libraries to identify novel, structurally diverse molecules that fit the model and are therefore potential new leads. nih.gov
Q & A
Q. Which pharmacological targets are most promising for this compound derivatives?
- Methodological Answer : Prioritize:
- mPGES-1 inhibitors : 2-aryl-substituted derivatives reduce PGE₂ production (IC₅₀ < 1 µM) without COX-2 off-target effects .
- Kinase inhibitors : Thieno[2,3-d]pyrimidinone hybrids show nanomolar activity against VEGFR-2 .
- Anti-cancer agents : Chalcone derivatives induce apoptosis via caspase-3 activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
